molecular formula C18H15ClN2O2 B1195689 9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride CAS No. 3324-99-0

9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride

Cat. No.: B1195689
CAS No.: 3324-99-0
M. Wt: 326.8 g/mol
InChI Key: RVNPPSYJZGKDKN-UHFFFAOYSA-N
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Description

9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride is a compound belonging to the class of benzo[a]phenoxazines. These compounds are known for their vibrant colors and are often used as dyes and fluorescent probes in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride typically involves the reaction of 9-amino-2-hydroxybenzo[a]phenoxazine with methylamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions in methanol, followed by purification using silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe for detecting pH changes and metal ions.

    Biology: Employed in cell labeling and imaging due to its strong fluorescence properties.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized as a dye in textile and paper industries

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs photons and re-emits them at a different wavelength, making it useful for imaging and detection purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death in targeted cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

3324-99-0

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride

InChI

InChI=1S/C18H14N2O2.ClH/c1-20(2)12-5-7-15-17(9-12)22-16-8-4-11-3-6-13(21)10-14(11)18(16)19-15;/h3-10H,1-2H3;1H

InChI Key

RVNPPSYJZGKDKN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC=C4C3=CC(=O)C=C4)O2.[Cl-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC=C4C3=CC(=O)C=C4)O2.[Cl-]

Key on ui other cas no.

6363-82-2
3324-99-0

Synonyms

9-(dimethylamino)-2-hydroxybenzo(a)phenazoxonium chloride
muscarine (dye)

Origin of Product

United States

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